molecular formula C8H9NO3 B13422388 2-Amino-3-methoxybenzoic Acid-d3

2-Amino-3-methoxybenzoic Acid-d3

Cat. No.: B13422388
M. Wt: 170.18 g/mol
InChI Key: SXOPCLUOUFQBJV-FIBGUPNXSA-N
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Description

2-Amino-3-methoxybenzoic Acid-d3 is a deuterated form of 2-Amino-3-methoxybenzoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of 2-Amino-3-methoxybenzoic Acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired deuterated compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxybenzoic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include quinones, reduced amines, and various substituted benzoic acids. These products have diverse applications in different fields of research .

Scientific Research Applications

2-Amino-3-methoxybenzoic Acid-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxybenzoic Acid-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its deuterated form allows for detailed studies of reaction mechanisms and metabolic pathways due to the isotopic effects of deuterium .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methoxybenzoic Acid
  • 2-Amino-3-methylbenzoic Acid
  • 3-Methoxyanthranilic Acid

Uniqueness

2-Amino-3-methoxybenzoic Acid-d3 is unique due to the presence of deuterium, which provides distinct advantages in research applications. The isotopic labeling allows for precise tracking in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

170.18 g/mol

IUPAC Name

2-amino-3-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/i1D3

InChI Key

SXOPCLUOUFQBJV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1N)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)O

Origin of Product

United States

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